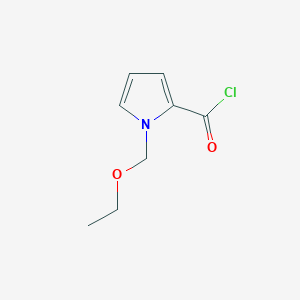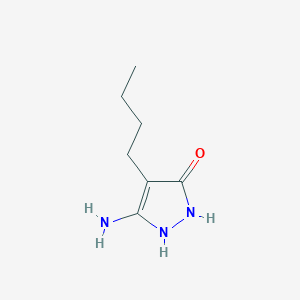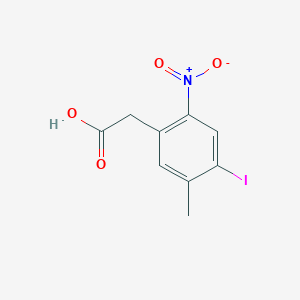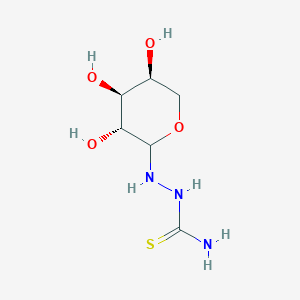
L-Arabinopyranosyl thiosemicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Arabinopyranosyl thiosemicarbazide is a compound that combines the sugar L-arabinopyranose with a thiosemicarbazide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Arabinopyranosyl thiosemicarbazide can be synthesized through the reaction of L-arabinopyranose with thiosemicarbazide. The reaction typically involves the condensation of the sugar with the thiosemicarbazide under controlled conditions to form the desired product .
Industrial Production Methods: This may include the use of catalysts and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: L-Arabinopyranosyl thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The thiosemicarbazide group can participate in substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
L-Arabinopyranosyl thiosemicarbazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: Utilized in the production of specialized chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of L-Arabinopyranosyl thiosemicarbazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and proteins, altering their activity and function.
Pathways Involved: It may modulate cellular pathways related to oxidative stress, inflammation, and microbial inhibition.
Comparison with Similar Compounds
Thiosemicarbazide Derivatives: Compounds like 4-methylthiosemicarbazide and 4-phenyl-thiosemicarbazide share structural similarities and exhibit comparable biological activities.
L-Arabinopyranose Derivatives: Other derivatives of L-arabinopyranose, such as L-arabinopyranosyl hydrazide, also show similar chemical properties and applications.
Uniqueness: L-Arabinopyranosyl thiosemicarbazide stands out due to its unique combination of a sugar moiety and a thiosemicarbazide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H13N3O4S |
|---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
[[(3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]thiourea |
InChI |
InChI=1S/C6H13N3O4S/c7-6(14)9-8-5-4(12)3(11)2(10)1-13-5/h2-5,8,10-12H,1H2,(H3,7,9,14)/t2-,3-,4+,5?/m0/s1 |
InChI Key |
IPZPYSHFPHKLJM-HWQSCIPKSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H](C(O1)NNC(=S)N)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)NNC(=S)N)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,1,1-Trifluoro-3-[(pyrimidin-2-ylamino)methylene]pentane-2,4-dione](/img/structure/B12861287.png)

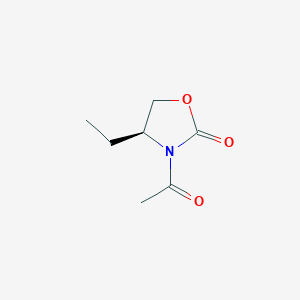
![(1R)-2'-[Dis(3,5-dimethylphenyl)phosphino]-[1,1'-binaphthalen]-2-ol](/img/structure/B12861311.png)
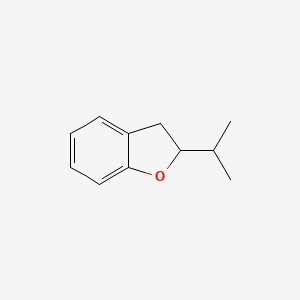
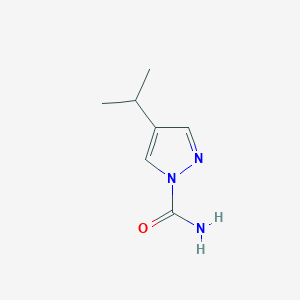
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide](/img/structure/B12861327.png)

